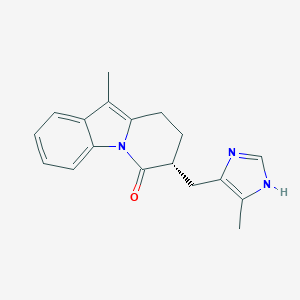
3,4-Dibromofuran
Overview
Description
3,4-Dibromofuran (DBF) is an organic compound that belongs to the class of furan derivatives. It is a colorless solid with a molecular formula of C4H2Br2O. DBF is a versatile building block for the synthesis of biologically active compounds and has been used in a wide variety of scientific research applications.
Scientific Research Applications
1. Synthesis of Polysubstituted 3-Thiofurans
3,4-Dibromofuran has been utilized in the synthesis of 3,4-disubstituted furans through mono-S-ipso-substitution. This process is significant in creating various 3-monothiosubstituted furans, which have increasing interest due to their applications as odor and flavor chemicals (Alvarez-Ibarra, Quiroga, & Toledano, 1996).
2. Cycloaddition Reactions
This compound reacts with azo diesters to produce 3,5-dibromotetrahydropyridazin-4-ones via a Diels-Alder reaction followed by a novel rearrangement. This showcases its role in generating complex organic structures, useful in various chemical syntheses (Aitken, Aitken, & Slawin, 2016).
3. Direct Synthesis of 3-Bromotetronamides
The reaction of this compound-2(5H)-one with primary and secondary amines leads to the synthesis of 3-bromotetronamides. This method is important for creating aromatic compounds more efficiently, which have applications in various fields including pharmaceuticals (Cunha, Oliveira, & Sabino, 2011).
4. Biomass-Derived Butenolides Synthesis
This compound-2(5H)-one, a derivative of this compound, is used as an intermediate in the synthesis of natural and bioactive compounds. Its versatile properties make it a valuable starting material for various reactions, enhancing the synthesis of complex organic molecules (Cunha & Oliveira, 2011).
5. Photochemical Synthesis
This compound is used in photochemical synthesis to create 3- and 5-aryl-2-furyl derivatives, demonstrating its role in facilitating unique chemical reactions under specific conditions, such as irradiation in aromatic solutions (Antonioletti et al., 1985).
6. Cytotoxic Evaluation in Cancer Research
Halogenated furanone derivatives, synthesized from this compound, have been evaluated for their anticancer activity. Some of these compounds showed notable antiproliferative activities against human cancer cell lines, highlighting the potential use of this compound derivatives in cancer research (Castro-Torres et al., 2020).
Safety and Hazards
3,4-Dibromofuran is classified as a dangerous substance. It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be stored in a well-ventilated place and kept away from sources of ignition .
Future Directions
Mechanism of Action
Target of Action
It is known to interact with various chemical compounds in different reactions . More research is needed to identify specific biological targets.
Mode of Action
3,4-Dibromofuran is known to undergo a Diels–Alder reaction with azo diesters, followed by a novel rearrangement to give 3,5-dibromotetrahydropyridazin-4-ones . This reaction involves the formation of a cycloadduct, followed by a rearrangement of the molecule. The exact interaction of this compound with its biological targets, if any, is currently unknown and requires further investigation.
Biochemical Pathways
Its reaction with azo diesters suggests that it may be involved in the formation of tetrahydropyridazinones . These compounds could potentially interact with various biochemical pathways, but more research is needed to confirm this.
Result of Action
Its reaction with azo diesters results in the formation of 3,5-dibromotetrahydropyridazin-4-ones , but the biological implications of this transformation are not clear
Action Environment
Factors such as temperature, pH, and the presence of other chemical compounds could potentially affect its reactivity and stability . More research is needed to understand these influences.
Properties
IUPAC Name |
3,4-dibromofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2O/c5-3-1-7-2-4(3)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNAIRILIJMDEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CO1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348915 | |
| Record name | 3,4-dibromofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32460-02-9 | |
| Record name | 3,4-Dibromofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32460-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-dibromofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dibromofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3,4-Dibromofuran?
A1: this compound is a heterocyclic compound with the molecular formula C4H2Br2O. Its molecular weight is 225.85 g/mol. While specific spectroscopic data isn't detailed in the provided abstracts, key structural features include a furan ring with bromine substituents at the 3 and 4 positions.
Q2: How is this compound synthesized?
A2: The provided research highlights that this compound can be obtained from furfural []. While the specific synthetic procedure isn't described in detail, this suggests a multi-step transformation from this readily available bio-based platform chemical.
Q3: What are the main applications of this compound in organic synthesis?
A3: this compound is a valuable building block in organic synthesis due to its versatile reactivity. It readily undergoes nucleophilic additions, particularly with amines, leading to the formation of 3-bromotetronamides []. Additionally, it acts as a dienophile in Diels-Alder reactions, as demonstrated by its cycloaddition with azo diesters, yielding tetrahydropyridazinones after a subsequent rearrangement [, ].
Q4: How does the structure of this compound influence its reactivity?
A4: The presence of two bromine atoms in this compound significantly influences its reactivity. These electron-withdrawing groups make the furan ring more electrophilic, facilitating attack by nucleophiles. Furthermore, the bromine atoms can be selectively substituted in metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings [], allowing for further structural diversification.
Q5: Are there any reported structure-activity relationship (SAR) studies involving this compound derivatives?
A5: While the provided abstracts don't delve into specific SAR studies, research on the synthesis and cytotoxic evaluation of halogenated furanones suggests that modifications to the halogen substituents can impact biological activity []. Similarly, work on rubrolide analogues as urease inhibitors highlights the importance of structural variations on the furanone core for biological activity []. These findings suggest that systematic SAR studies on this compound derivatives could be valuable for optimizing specific biological properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


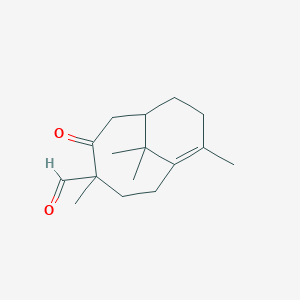

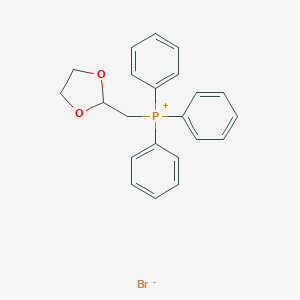
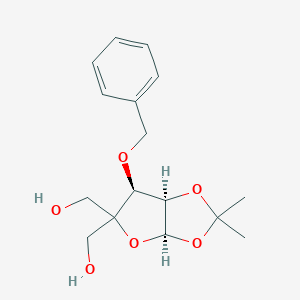
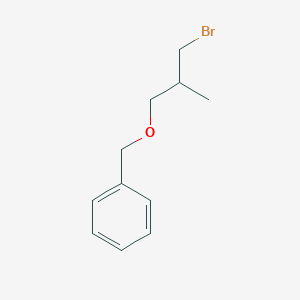

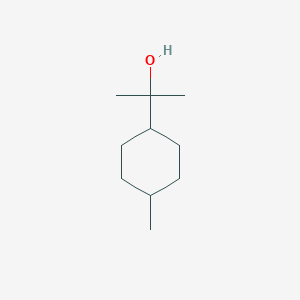
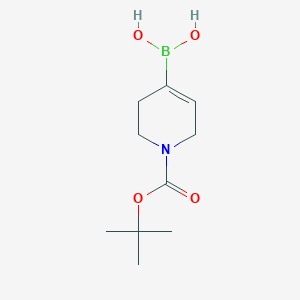


![(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B150758.png)
